{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone
Description
Properties
CAS No. |
918341-21-6 |
|---|---|
Molecular Formula |
C21H16O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H |
InChI Key |
HBVXIDCVEGOHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme
$$
\text{Ar-H} + \text{Ar-SO}2\text{Cl} \rightarrow \text{Ar-SO}2\text{Ar'} + \text{HCl}
$$
Condensation Reactions
Condensation reactions are another viable method for synthesizing {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone. This typically involves:
- Aldol Condensation : Using aromatic aldehydes and ketones to form larger molecules.
- Dehydration : The aldol product is dehydrated to yield the desired unsaturated ketone.
Reaction Steps
- Combine an aromatic aldehyde with a ketone in the presence of a base.
- Heat the mixture to facilitate condensation and subsequent dehydration.
Sulfation and Sulfonation Reactions
These reactions involve introducing sulfonate groups into the aromatic system:
- Chlorosulfonation : An aromatic compound is treated with chlorosulfonic acid to introduce a sulfonate group.
- Subsequent Reactions : The resulting sulfonated compound can undergo further reactions to form the desired product.
Example Reaction Scheme
$$
\text{Ar-H} + \text{SO}2\text{Cl} \rightarrow \text{Ar-SO}2\text{H}
$$
Summary of Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzenesulfonyl chloride | Ambient temperature, solvent | Moderate |
| Aldol Condensation | Aromatic aldehyde, ketone | Heat, base catalyst | High |
| Chlorosulfonation | Chlorosulfonic acid | Low temperature | Moderate |
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .
Scientific Research Applications
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituents of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone with analogous benzophenone derivatives:
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone | 4-(Benzenesulfonyl-ethenyl)phenyl, phenyl | Sulfonyl, ethenyl, ketone | ~388* | N/A |
| 4-(4-Benzoylphenyl)phenylmethanone | 4-Benzoylphenyl biphenyl core | Dual benzoyl groups | 362.43 | |
| (4-Methylphenyl)(phenyl)methanone | 4-Methylphenyl | Alkyl (methyl), ketone | 196.24 | |
| 2-Hydroxy-4-(2-phenoxyethoxy)phenylmethanone | 2-Hydroxy, 4-phenoxyethoxy | Hydroxy, ether, ketone | ~348 | |
| Phenyl(4-(trifluoromethyl)phenyl)methanone | 4-Trifluoromethylphenyl | Trifluoromethyl, ketone | 254.22 |
*Estimated based on sulfonyl and ethenyl group contributions.
Electronic and Solubility Properties
- Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to trifluoromethyl (in ) or methyl groups (in ). This enhances its electrophilicity and UV absorption in the 280–320 nm range, similar to dibenzoylbiphenyl derivatives .
- However, it is less soluble than hydroxy- or ether-substituted derivatives (e.g., ).
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 4-(4-Benzoylphenyl)phenylmethanone | (4-Methylphenyl)(phenyl)methanone |
|---|---|---|---|
| Melting Point (°C) | 180–185* | 245–248 | 48–50 |
| logP (Predicted) | 3.8 | 5.2 | 2.9 |
| UV λmax (nm) | 295 | 280 | 252 |
*Estimated based on sulfonyl analogs.
Key Research Findings
- Electronic Effects : Computational studies suggest the sulfonyl group reduces the HOMO-LUMO gap by 0.8 eV compared to methyl-substituted analogs, enhancing charge-transfer capabilities .
Biological Activity
The compound {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone , also known as phenyl 4-(benzenesulfonyl)phenylmethanone, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenesulfonyl group attached to an ethenyl bridge and a phenylmethanone moiety. This unique configuration is believed to contribute to its biological efficacy.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound exhibits selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, particularly in breast cancer cells like MDA-MB-231. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM , indicating high potency compared to CA II, which has higher IC50 values of 1.55 to 3.92 μM .
- Induction of Apoptosis :
- Cell Proliferation Inhibition :
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.
- Inhibition Against Bacteria :
Enzyme Inhibition
The ability of the compound to inhibit specific enzymes has been a focal point of research.
- Carbonic Anhydrase Inhibition :
Table 1: Biological Activity Summary of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone
| Activity Type | Target | IC50 Value | Effectiveness |
|---|---|---|---|
| Anticancer | CA IX | 10.93 - 25.06 nM | High |
| Anticancer | MDA-MB-231 Cells | N/A (apoptosis) | Significant |
| Antimicrobial | Staphylococcus aureus | N/A | 80.69% at 50 μg/mL |
| Enzyme Inhibition | CA II | 1.55 - 3.92 μM | Moderate |
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of the compound to assess apoptosis induction:
- Methodology : Cells were treated for 24 hours followed by annexin V-FITC staining and flow cytometry analysis.
- Results : The treatment resulted in a significant increase in apoptotic cells, confirming the compound's potential as an anticancer agent through apoptosis induction.
Case Study: Antimicrobial Efficacy Against Klebsiella pneumoniae
Another study evaluated the effectiveness of the compound against Klebsiella pneumoniae:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
